![molecular formula C13H12FN3O2 B5673087 3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5673087.png)
3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one" pertains to a class of compounds that have attracted interest due to their diverse biological activities and potential applications in medicinal chemistry. This class includes pyrazole and oxazolidinone derivatives known for their antibacterial and antifungal properties.
Synthesis Analysis
Synthesis of related compounds often involves catalyzed reactions under reflux conditions, utilizing precursors such as aryl isocyanate and substituted 2-phenoxyacetohydrazide to create pyrazolo[3,4-d][1,2,4] triazolo[1,5-a]pyrimidine derivatives under mild conditions (Luo et al., 2020). This method demonstrates the versatility in synthesizing complex molecules through tandem aza-Wittig and annulation reactions.
Molecular Structure Analysis
Structural characterization often involves crystallization and single-crystal diffraction studies. For instance, compounds with fluorophenyl groups have been shown to exhibit planarity with certain groups oriented perpendicular to the core molecule, indicating the significance of molecular geometry in determining physical and chemical properties (Kariuki et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving pyrazole and oxazolidinone derivatives can lead to the formation of various biologically active molecules. For example, the synthesis of triazolo-thiadiazoles has been explored for their antioxidant and anticancer activities, highlighting the chemical versatility and potential therapeutic benefits of these compounds (Sunil et al., 2010).
Propriétés
IUPAC Name |
3-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-11-3-1-2-4-12(11)17-9-10(7-15-17)8-16-5-6-19-13(16)18/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRWNCVNAVGLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CN(N=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

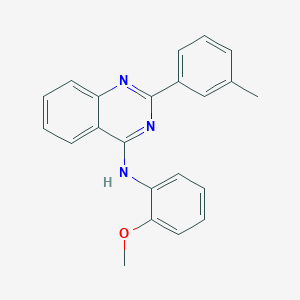
![N-[(2-amino-5-pyrimidinyl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)-N-methylacetamide](/img/structure/B5673012.png)
![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)
![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)
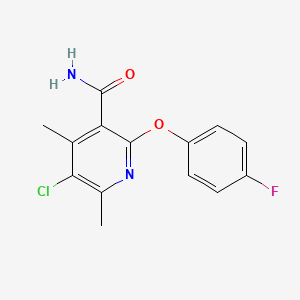
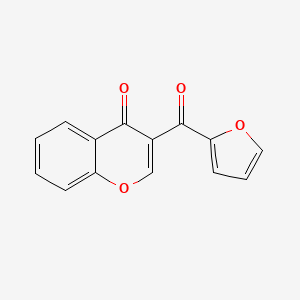
![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5673053.png)
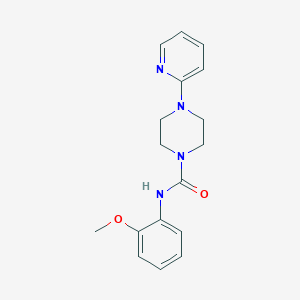
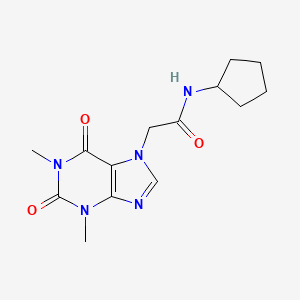
![cis-N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5673081.png)
![(2-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5673086.png)
![N,N-dimethyl-3-{2-[1-(4-methylbenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5673088.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole-2-thiol](/img/structure/B5673102.png)
![(4-methoxy-3-methylphenyl){methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetic acid](/img/structure/B5673105.png)